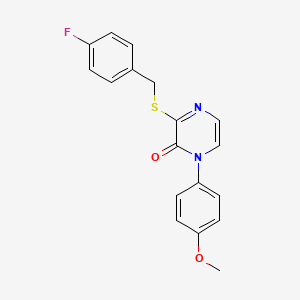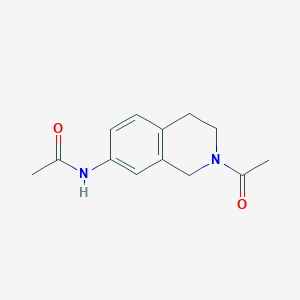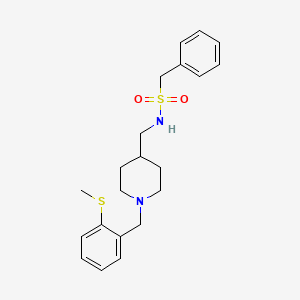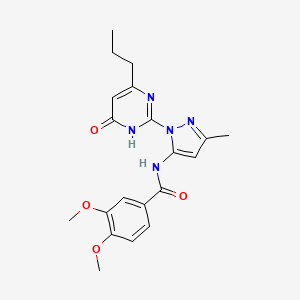![molecular formula C18H19Cl3F3N5O3 B2663820 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride CAS No. 2061178-51-4](/img/structure/B2663820.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and trifluoromethyl group at the 3rd and 5th position respectively . The pyridine ring is connected to a benzamide group through a methylene bridge . The benzamide group is further substituted with a nitro group and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring and a benzamide group. The trifluoromethyl group on the pyridine ring and the nitro group on the benzamide group are electron-withdrawing groups, which can influence the reactivity of the molecule . The piperazine ring is a saturated cyclic amine, which can participate in hydrogen bonding and can significantly influence the solubility and biological activity of the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reaction conditions and the reagents used. The presence of various functional groups like the nitro group, the amide group, and the piperazine ring can potentially undergo various chemical reactions . For example, the nitro group can be reduced to an amine group under certain conditions .Applications De Recherche Scientifique
Antineoplastic Applications
Compounds structurally related to N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride, such as Flumatinib, are under investigation for their antineoplastic properties, specifically as tyrosine kinase inhibitors for the treatment of chronic myelogenous leukemia (CML). Flumatinib's metabolism in CML patients has shown that it undergoes processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, indicating a complex biotransformation that could inform the pharmacokinetics of similar compounds (Aishen Gong et al., 2010).
Analytical Chemistry Applications
Research into nonaqueous capillary electrophoresis for separating related substances such as imatinib mesylate and its analogs demonstrates the importance of such compounds in developing analytical methods for quality control in pharmaceuticals. This suggests potential applications for this compound in analytical chemistry, particularly in the separation and identification of complex pharmaceuticals (Lei Ye et al., 2012).
Synthesis and Bioactivity of Novel Compounds
The synthesis and characterization of new benzamides and their metal complexes have been studied for their potential bioactivity, including antibacterial properties. This area of research could be relevant for exploring the bioactivity of this compound, particularly in the synthesis of novel compounds with potential biological applications (E. Khatiwora et al., 2013).
Anticancer and Antimicrobial Evaluation
The evaluation of new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activity highlights the potential of structurally complex compounds in therapeutic applications. Similar evaluations could be pertinent for assessing the anticancer and antimicrobial efficacy of this compound, leveraging its structural features for potential therapeutic benefits (S. Bondock & Hanaa Gieman, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-nitro-5-piperazin-1-ylbenzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O3.2ClH/c19-14-7-11(18(20,21)22)9-24-15(14)10-25-17(28)13-8-12(1-2-16(13)27(29)30)26-5-3-23-4-6-26;;/h1-2,7-9,23H,3-6,10H2,(H,25,28);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOHRUDJFPZZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663742.png)
![N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2663743.png)

![4-hydroxy-7-methyl-9-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2663747.png)

![2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2663749.png)
![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)
![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)
![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)

![1-[4-[2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663757.png)
